![molecular formula C14H16N2O2 B3374551 1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1020724-11-1](/img/structure/B3374551.png)
1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound “1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a 5-membered heterocycle containing two adjacent nitrogen atoms . The pyrazole ring is substituted with a methyl group and a carboxylic acid group. Additionally, the pyrazole ring is also attached to a phenyl ring, which in turn is substituted with an isopropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the isopropyl group. The pyrazole ring and the phenyl ring are aromatic, contributing to the stability of the molecule . The isopropyl group is an alkyl substituent, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound, due to the presence of the carboxylic acid group, could potentially undergo a variety of chemical reactions. For instance, it could react with bases to form salts, or with alcohols to form esters . The presence of the pyrazole ring also opens up possibilities for various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds, which could influence its solubility in different solvents . The aromatic rings could contribute to its stability and possibly its color .Mechanism of Action
The mechanism of action of 1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for 1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid research. One direction is to further investigate its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Scientific Research Applications
1-(4-Isopropyl-phenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease and as a therapeutic agent for Parkinson's disease. Additionally, this compound has been used in the synthesis of other compounds with potential pharmaceutical applications.
properties
IUPAC Name |
5-methyl-1-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)16-10(3)8-13(15-16)14(17)18/h4-9H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSZFURQJFLTPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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